Compound Description: This compound shares a very similar structure to 2,2-Difluoro-2-(2-fluorophenyl)acetic acid. The key difference is the replacement of the two fluorine atoms on the acetic acid chain with a tert-butoxycarbonylamino group. This compound is noted for forming conventional, centrosymmetric carboxylate dimers, and these dimers further form infinite polymeric chains due to intermolecular N—H⋯O hydrogen bonding [].
Compound Description: LQFM039 exhibits anti-inflammatory, analgesic, and vasorelaxant effects. It achieves these effects by interacting with the NO/cGMP pathway and calcium channels. Research indicates that LQFM039 can reduce pain responses in mice models and exhibits vasorelaxant effects in aortic rings [].
Compound Description: This compound and its indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues were synthesized and evaluated for diuretic activity in saline-loaded mice. Results indicated that these analogues were less potent than the parent benzisoxazole compound [].
2,2-Difluoro-2-arylethylamines
Compound Description: This series of compounds, designed as fluorinated analogs of octopamine and noradrenaline, were synthesized with the anticipation of bioisosteric OH/F exchanges. These molecules incorporated a difluoroethylamine group linked to various aryl groups [].
Compound Description: This compound exists in both anhydrous and monohydrate forms. These pseudopolymorphic forms are recognized for their potent antihistaminic properties. They are also recognized for their potential as antiallergic and antispasmodic agents [, , , ].
Compound Description: This compound is identified as a key intermediate in the synthesis of atorvastatin, a medication used to lower cholesterol levels [].
Compound Description: This compound features a 4-fluorophenyl ring attached to a boron-containing heterocycle. The BF2-carrying ring in this molecule exhibits distortion from planarity [].
Compound Description: ABBV/GLPG-2222 is a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector currently under clinical trials for treating cystic fibrosis. It functions by increasing CFTR levels at the cell surface [].
Compound Description: FDVE, a degradation product of the anesthetic sevoflurane, shows nephrotoxicity in rats. It is metabolized in rats and humans through glutathione conjugation, leading to the formation of alkane and alkene glutathione S-conjugates. These are further metabolized via various pathways, including one involving the enzyme cysteine conjugate beta-lyase, which can contribute to its toxicity. [, , , ]
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid
Compound Description: This compound served as a ligand in the synthesis and characterization of novel mononuclear copper and nickel complexes. These complexes were tested for their inhibitory activity against jack bean urease, a key enzyme in the breakdown of urea [].
2,2-Difluoro-4-methylnaphtho[l,2-e]-1,3,2-dioxaborin and 2,2-Difluoro-4-methylnaphtho[2,1-e]-1,3,2-dioxaborin
Compound Description: These two isomeric compounds were investigated for their reactivity with N,N-dimethylformamide (DMF) under various conditions. The reactions yielded different products depending on the isomer and reaction conditions [].
2,2-Di(pyridin-2-yl)acetic acid (DPA) and 1,8-Diazafluorene-9-carboxylic acid (DAF)
Compound Description: These compounds, characterized by their instability, were investigated using DFT calculations to understand the reasons behind their labile nature. The study focused on their susceptibility to undergo tautomeric rearrangements and decarboxylation [].
2,2-Difluoro-3-carbamoylribose sulfonate
Compound Description: This compound is a versatile intermediate utilized in the synthesis of deoxyfluoro-β-cytidine, a compound with antiviral and anticancer properties. It's recognized for its ability to preferentially produce the desired β-anomer nucleoside [].
2,2`-Diphenyl Acetic Acid and 2-(4-Hydroxyphenyl)Acetic Acid
Compound Description: These two carboxylic acids were used as ligand precursors, along with nitrogen bases, in the synthesis of Zn(II) and Cu(II) complexes. These complexes were studied for their DNA binding affinity and biological activity against bacterial and fungal strains [].
Compound Description: Compound 1 is a promising drug candidate for treating cystic fibrosis due to its ability to modulate CFTR activity. Various formulations of this compound have been developed and tested for their efficacy in preclinical and clinical studies [, , , , ].
2,6-Difluoro phenoxy acetic acid
Compound Description: This compound, synthesized from 2,6-difluorophenol and ethyl chloroacetate, has been characterized using spectroscopic techniques, including X-ray diffraction. It displays intermolecular and intramolecular hydrogen bonds, influencing its crystal structure [].
Compound Description: A series of 24 compounds derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for their antiproliferative activity against colon cancer cells. These derivatives incorporated various structural modifications, including different ester, amide, and aryl substituents [].
2-Bromo-2,2-difluoroethanol and 2-(Alkylcarbonyloxy)-1,1-difluoroethanesulfonic Acid Salts
Compound Description: 2-Bromo-2,2-difluoroethanol serves as a precursor for the synthesis of 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salts. These salts are obtained through a series of reactions including esterification, sulfination, and oxidation [, ].
Ethyl 2-(2,4-difluorophenyl)acetate
Compound Description: This ester, synthesized from 2-(2,4-difluorophenyl)acetic acid, has been structurally characterized using X-ray diffraction. The dihedral angle between the acetyl group and the phenyl ring was found to be 113.4° [].
2,2′-Bisindole-3-acetic Acid Derivatives
Compound Description: These derivatives, synthesized via a cyanide-catalyzed imino-Stetter reaction, serve as key intermediates in the total synthesis of various 2,2′-biindolyl alkaloids. These alkaloids exhibit diverse biological activities and have significant medicinal potential [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.